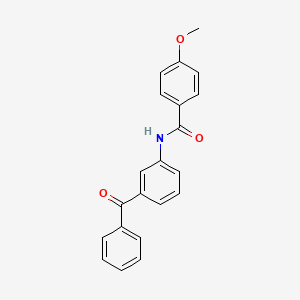

N-(3-Benzoylphenyl)-4-methoxybenzamide

Description

N-(3-Benzoylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a benzoyl group attached to the phenyl ring at the 3-position and a methoxy substituent at the 4-position of the benzamide moiety. Benzamide derivatives are widely explored in medicinal chemistry due to their roles as enzyme inhibitors, anticancer agents, and ligands for metal-catalyzed reactions .

Properties

Molecular Formula |

C21H17NO3 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(3-benzoylphenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C21H17NO3/c1-25-19-12-10-16(11-13-19)21(24)22-18-9-5-8-17(14-18)20(23)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,24) |

InChI Key |

RBJGAYMKZNMFFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(3-Benzoylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.

Biological Activities

This compound exhibits various biological activities, including:

- Antiviral Effects : Similar compounds in the benzamide class have shown antiviral properties against viruses such as HBV, HIV-1, and HCV. These effects are often mediated through the modulation of intracellular proteins like APOBEC3G, which inhibit viral replication .

- Anti-inflammatory Properties : Benzamide derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential applications in treating inflammatory diseases .

- Anticancer Potential : Some studies indicate that benzamide derivatives can induce apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways associated with cell growth and survival .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for ortho-acylation reactions has been effective in synthesizing various benzamide derivatives with high yields (62-96%) under optimized conditions .

- Multi-step Synthesis : This involves the sequential introduction of functional groups to enhance the compound's biological activity. The methods allow for structural modifications that can lead to improved efficacy against specific biological targets.

Antiviral Activity

A study investigated the antiviral potential of related benzamide derivatives against HBV. Results indicated that these compounds significantly reduced intracellular HBV DNA levels, highlighting their potential as therapeutic agents for viral infections .

Anticancer Activity

Research on similar compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo. For instance, certain derivatives were shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(2-benzoylphenyl)-4-methoxybenzamide | High affinity for dopamine receptors | Potential PPARγ agonist |

| N-(4-hydroxyphenethyl)benzamide | Anticancer properties | Different substituents impact biological activity |

| N-cyclohexyl-3-hydroxy-4-methoxybenzoic acid | Crystal structure analysis | Insights into molecular interactions |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in 4MNB) or bulky substituents (e.g., tert-butyl in compound 42) alters electronic properties and steric hindrance, impacting reactivity and binding interactions.

- Synthetic Flexibility : Amide coupling (e.g., HBTU-mediated reactions in ) and alkylation (e.g., propyl linker in compound 57) are common strategies for modifying benzamide derivatives .

Physicochemical and Stability Comparisons

- pH Stability: Conjugates of 4-methoxybenzamide (e.g., N-(6-aminohexyl)-4-methoxybenzamide) exhibit pH-dependent stability, with significant hydrolysis of phosphoramide bonds at pH ≤ 5.2 .

- Crystallinity : Derivatives like 4MNB form well-defined crystal structures, enabling precise structural analysis via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.